molecular formula C16H28O5 B13880584 Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate

Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate

Cat. No.: B13880584
M. Wt: 300.39 g/mol
InChI Key: YFSWAQDDXGXALR-UHFFFAOYSA-N
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Description

Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C16H28O5. It consists of a cyclohexane ring substituted with two tert-butyl ester groups and a hydroxyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate typically involves the esterification of 4-hydroxycyclohexane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active compounds that exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • Ditert-butyl 4-hydroxybenzoate
  • Ditert-butyl 4-hydroxyphenylacetate
  • Ditert-butyl 4-hydroxycyclopentane-1,1-dicarboxylate

Uniqueness

Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is unique due to its cyclohexane ring structure, which imparts greater stability and rigidity compared to similar compounds with aromatic or smaller ring systems. This stability makes it particularly useful in applications requiring robust chemical properties .

Properties

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C16H28O5/c1-14(2,3)20-12(18)16(9-7-11(17)8-10-16)13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3

InChI Key

YFSWAQDDXGXALR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC(CC1)O)C(=O)OC(C)(C)C

Origin of Product

United States

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